5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
NMDA receptor antagonist. High Quality Biochemicals for Research Uses
Scientific Research Applications
NMDA Receptor Antagonism
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, due to its structural similarity to 5-phosphonomethylquinoxalinediones, is likely to act as a competitive NMDA receptor antagonist. This class of compounds, including (1RS,1'S)-PEAQX, demonstrates selectivity for human NMDAR 1A/2A over 1A/2B subunit composition, indicating potential for anticonvulsant applications (Auberson et al., 2002).
Role in Oligodendrocyte Development
Compounds structurally related to 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-diones influence oligodendrocyte development. Research on cerebellar slices treated with glutamate receptor antagonists has shown that non-N-methyl-D-aspartate glutamate receptor antagonists like 6,7-dinitroquinoxaline-2,3-dione can promote oligodendrocyte development, suggesting a potential role for related compounds in neurodevelopment (Yuan et al., 1998).
Antioxidant Properties
Derivatives of bromophenols, such as those from the marine red alga Rhodomela confervoides, exhibit significant antioxidant activities. These findings suggest that structurally related compounds, including this compound, may also have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis and Reactivity
Research into the synthesis and reactivity of related quinoxaline derivatives provides insights into the chemical behavior of this compound. These studies have implications for the development of new compounds with potential medicinal or industrial applications (Cai et al., 1997).
Potential Applications in Neuroscience
Compounds structurally related to 1,4-dihydroquinoxaline-2,3-diones have been investigated for their roles in modulating neurotransmission, particularly in relation to NMDA and non-NMDA glutamate receptors. Such studies highlight the potential for these compounds, including this compound, in exploring and treating neurological conditions (Collins & Buckley, 1989).
Properties
CAS No. |
858131-65-4 |
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Molecular Formula |
C17H17BrN3O5P |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1 |
InChI Key |
XXZGNAZRWCBSBK-HUTHGQBESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Synonyms |
[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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